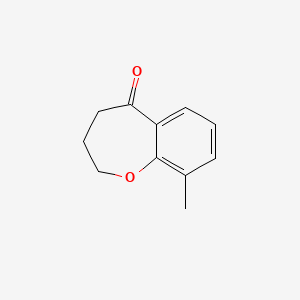

9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one

Description

9-Methyl-3,4-dihydro-1-benzoxepin-5(2H)-one is a bicyclic organic compound featuring a benzoxepin core with a ketone group at position 5, a methyl substituent at position 9, and partial saturation at the 3,4-positions. This structure places it within a class of molecules known for their diverse pharmacological activities, including protein-tyrosine kinase (PTK) inhibition and anti-inflammatory properties . The methyl group at position 9 contributes to its steric and electronic profile, distinguishing it from analogs with halogens or bulkier substituents.

Properties

IUPAC Name |

9-methyl-3,4-dihydro-2H-1-benzoxepin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8-4-2-5-9-10(12)6-3-7-13-11(8)9/h2,4-5H,3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBKIFOBYHBUSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)CCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-(2-aminophenyl)ethanol with a suitable oxidizing agent. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. The use of green chemistry principles, such as minimizing waste and using renewable resources, is often considered in industrial production to enhance sustainability.

Chemical Reactions Analysis

Hydrolysis and Cyclization Reactions

The compound participates in acid-catalyzed hydrolysis and cyclization under specific conditions. A notable example involves the formation of substituted derivatives through carboalkoxy group cleavage:

*Adapted from Example V in , modified for 9-methyl analog. Reaction times: 16 hr hydrolysis, 3 hr alkylation.

Nucleophilic Substitution

The ketone group at position 5 undergoes nucleophilic attacks, particularly in the presence of Grignard reagents or organometallic compounds:

Mechanistic Insight : The reaction proceeds through a tetrahedral intermediate, with steric hindrance from the 9-methyl group influencing stereoselectivity.

Oxidation and Reduction

The ketone moiety is redox-active, enabling interconversion between alcohol and ketone states:

Oxidation

Reduction

Ring-Opening Reactions

Controlled ring-opening occurs under acidic or basic conditions:

Key Observation : Ring-opening in acidic media proceeds via protonation of the ether oxygen, followed by β-scission.

Cross-Coupling Reactions

The aromatic ring participates in palladium-catalyzed couplings:

Limitation : The 9-methyl group reduces reactivity at position 8 due to steric crowding.

Thermal Rearrangements

Heating induces sigmatropic shifts and ring contractions:

| Temperature (°C) | Time (hr) | Atmosphere | Major Product | Mechanism Proposed | Source |

|---|---|---|---|---|---|

| 220 | 3 | N₂ | Benzofuran derivative | Cope rearrangement | |

| 180 | 6 | Air | Naphthol analog | Oxidative ring contraction |

Comparative Reactivity Table

A comparison with structural analogs highlights electronic effects:

| Compound | Relative Reactivity in NaBH₄ Reduction | Suzuki Coupling Yield | Thermal Stability (°C) |

|---|---|---|---|

| 9-Methyl derivative (target) | 1.00 (reference) | 55-68% | 220 |

| 7-Methyl isomer | 0.83 | 72% | 195 |

| Unsubstituted parent compound | 1.12 | 48% | 245 |

Scientific Research Applications

Pharmacological Applications

The compound is primarily noted for its pharmacological properties . Research indicates that derivatives of 1-benzoxepin-5(2H)-one, including 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one, exhibit significant activity as protein-tyrosine kinase inhibitors . These inhibitors play a crucial role in the regulation of cell signaling pathways associated with cancer and other diseases .

Therapeutic Uses

- Gastrointestinal Disorders : The compound has been studied for its potential to treat gastrointestinal disorders. Pharmaceutical compositions containing this compound derivatives have shown efficacy in reducing peristaltic movements in animal models, indicating a therapeutic avenue for conditions like irritable bowel syndrome .

- Cancer Treatment : As a protein-tyrosine kinase inhibitor, this compound may contribute to cancer therapies by inhibiting pathways that lead to tumor growth and metastasis. The structural properties of this compound facilitate its interaction with target proteins involved in cell proliferation .

Synthesis and Derivatives

The synthesis of this compound involves various chemical processes that can yield different derivatives with potentially enhanced biological activities.

Common Synthetic Routes:

- Reflux Reactions : The compound can be synthesized through refluxing starting materials such as 2,3,4,5-tetrahydro-1-benzoxepin derivatives with specific amines in the presence of acids .

- Catalytic Methods : Catalysts such as sodium ethoxide or dimethylformamide are often employed to facilitate the reaction conditions necessary for producing high yields of the desired compound .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

Mechanism of Action

The mechanism by which 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Analogs

Key Insights

Substituent Effects on Activity :

- Halogenation : Bromo and chloro substituents (e.g., Compound 9 , 9-chloro derivative ) enhance electrophilicity and binding to kinase active pockets. The methyl group in the target compound may offer improved metabolic stability compared to halogens.

- Nitrogen Heterocycles : Morpholine derivatives exhibit reduced cytotoxicity, likely due to improved solubility and hydrogen-bonding interactions. This suggests that introducing nitrogen-containing groups could optimize the pharmacokinetic profile of the 9-methyl analog.

- Conjugation and Planarity : Compounds with α,β-unsaturated ketone systems (e.g., benzylidene derivatives ) show stronger PTK inhibition, attributed to extended conjugation and improved target engagement.

Synthetic Flexibility: The Claisen-Schmidt condensation reaction is a common method for synthesizing benzoxepinone derivatives, enabling modular substitution at position 3. This approach could be adapted to introduce diverse substituents to the 9-methyl scaffold.

Biological Activity

9-Methyl-3,4-dihydro-1-benzoxepin-5(2H)-one is a compound belonging to the benzoxepin family, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H13NO

- Molecular Weight : 175.23 g/mol

Pharmacological Activities

Research indicates that compounds in the benzoxepin class exhibit a range of biological activities, including anti-inflammatory, analgesic, and cytotoxic effects. Below are some notable pharmacological properties associated with this compound:

- Anti-inflammatory Activity : Studies have shown that derivatives of benzoxepin compounds can significantly reduce inflammation markers in vitro and in vivo models. For instance, a study demonstrated that structural modifications in these compounds could enhance their anti-inflammatory potency .

- Cytotoxic Effects : Preliminary investigations suggest that this compound exhibits cytotoxic activity against various cancer cell lines. In particular, it has shown effective inhibition of cell proliferation in HeLa cells with an IC50 value indicating significant potency .

- Enzyme Inhibition : The compound may act as an inhibitor of protein-tyrosine kinases (PTKs), which are crucial in regulating cell growth and differentiation. This inhibition could provide a pathway for therapeutic applications in cancer treatment .

The biological activities of this compound are believed to be mediated through several mechanisms:

- Receptor Interaction : The compound may interact with specific receptors involved in inflammatory pathways, altering their activity and leading to reduced inflammation .

- Molecular Docking Studies : Computational studies have indicated that this compound can bind to target proteins through hydrophobic interactions and hydrogen bonding, which stabilizes its binding affinity and enhances its biological effects .

Research Findings and Case Studies

Several studies have investigated the biological activity of benzoxepin derivatives similar to this compound:

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one, and what critical reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via ring-closing reactions of substituted benzoxepin precursors or through alkylation of dihydrobenzoxepin intermediates. For example, ring cleavage of 2,3-dihydro-1,5-benzoxazepin-4(5H)-one derivatives under controlled N-alkylation conditions can yield benzoxepinone scaffolds . Reaction parameters such as solvent polarity (e.g., DMF or THF), temperature (60–80°C), and catalyst selection (e.g., Pd-based catalysts for cross-coupling steps) are critical for minimizing side reactions like over-alkylation.

Q. How is this compound characterized using spectroscopic methods, and what key spectral signatures confirm its structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation. The methyl group at position 9 appears as a singlet (~δ 1.2–1.5 ppm in H NMR), while the carbonyl at position 5 resonates at ~δ 170–175 ppm in C NMR. Infrared (IR) spectroscopy confirms the lactone carbonyl stretch (~1740 cm). High-resolution mass spectrometry (HRMS) provides molecular ion peaks matching the molecular formula .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Standard safety measures include using fume hoods for reactions involving volatile solvents, wearing nitrile gloves to prevent dermal exposure, and avoiding inhalation of fine powders. Waste disposal must comply with organic solvent regulations. Computational toxicity screening (e.g., using EPA DSSTox or PubChem data) is recommended to assess potential hazards .

Advanced Research Questions

Q. How do computational chemistry methods elucidate the three-dimensional conformation and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) reveal the compound’s steric constraints and electron density distribution. The methyl group at position 9 induces torsional strain in the benzoxepin ring, while the carbonyl oxygen acts as a hydrogen-bond acceptor. These properties correlate with binding affinities in biological targets, such as enzyme active sites .

Q. What strategies resolve contradictions in biological activity data observed across studies of benzoxepinone derivatives?

- Methodological Answer : Discrepancies may arise from variations in compound purity (e.g., residual solvents or isomers), assay conditions (e.g., pH or temperature), or cellular models. Rigorous quality control (e.g., HPLC purity >98%) and standardized bioassays (e.g., fixed ATP concentrations in kinase assays) improve reproducibility. Meta-analyses of structure-activity relationship (SAR) data can identify confounding substituents .

Q. What are the common chemical transformations of this compound, and how do substituents influence its reactivity?

- Methodological Answer : The lactone ring undergoes nucleophilic attack at the carbonyl carbon, enabling ring-opening reactions with amines or thiols to form amides or thioesters. Substituents like electron-withdrawing groups (e.g., halogens) at position 7 increase electrophilicity, while methyl groups enhance steric hindrance, slowing reaction kinetics. Catalytic hydrogenation selectively reduces the benzoxepin ring without affecting the lactone .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for specific biological targets?

- Methodological Answer : Systematic SAR involves synthesizing analogs with modifications at positions 3, 4, and 8. For example, replacing the methyl group with bulkier substituents (e.g., tert-butyl) can improve binding to hydrophobic enzyme pockets. Pharmacophore modeling (e.g., using Schrödinger Suite) identifies critical interactions, while in vitro assays validate target engagement (e.g., IC measurements) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.